Methyl 5-bromopyridazine-3-carboxylate
Description
Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research
Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are cornerstone structures in modern medicinal and materials chemistry. researchgate.net The significance of the pyridazine scaffold stems from its unique physicochemical properties, which distinguish it from other aromatic rings. nih.gov The presence of the two nitrogen atoms imparts a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and drug-target interactions. nih.govresearchgate.net
These properties make pyridazine a "privileged scaffold" in drug development, meaning it is a framework that can provide ligands for more than one biological target. nih.gov Consequently, pyridazine moieties are found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govresearchgate.net The recent approval of drugs incorporating a pyridazine ring by the FDA underscores their therapeutic relevance. nih.govresearchgate.net Beyond pharmaceuticals, pyridazine derivatives are also investigated for their applications in agricultural chemistry as herbicides and in materials science. researchgate.netliberty.edu
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₄H₄N₂ | The basic structural formula of the heterocycle. wikipedia.org |
| Molar Mass | 80.090 g·mol⁻¹ | The mass of one mole of pyridazine molecules. wikipedia.org |
| Appearance | Colorless liquid | The physical state and color at standard conditions. wikipedia.org |
| Boiling Point | 208 °C | Indicates relatively strong intermolecular forces. wikipedia.org |
| Key Features | Weak basicity, high dipole moment | Influences solubility, reactivity, and biological interactions. nih.gov |
| Interaction Potential | π-π stacking, dual H-bonding | Critical for binding to biological targets like proteins and enzymes. nih.govblumberginstitute.org |
Rationale for the Academic Investigation of Methyl 5-bromopyridazine-3-carboxylate
The academic and industrial interest in this compound lies primarily in its role as a versatile synthetic intermediate or building block. researchgate.netresearchgate.net The structure of this compound is strategically functionalized with groups that facilitate the construction of more complex molecules.
The key features driving its investigation are:
The Pyridazine Core: It provides the foundational heterocyclic structure known for its diverse biological activities. nih.gov
The Bromo Substituent: The bromine atom at the 5-position is a crucial reactive handle. It serves as an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the synthesis of diverse libraries of novel pyridazine derivatives.
The Methyl Ester Group: The methyl carboxylate group at the 3-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, providing pathways to other important functional groups and extending the molecular diversity that can be achieved from this single precursor.
The ability to easily functionalize the pyridazine ring at various positions makes derivatives like this attractive for designing and synthesizing new potential drugs or materials. researchgate.net Researchers investigate this compound not as an end-product itself, but as a starting material to efficiently access novel chemical entities with potentially enhanced biological efficacy or unique material properties.
| Identifier | Value |
|---|---|
| CAS Number | 1256826-30-8 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| MDL Number | MFCD29923324 |
Data sourced from multiple chemical suppliers. bldpharm.comaaronchem.com
Overview of Research Scope and Methodological Approaches
The study of this compound and related pyridazine derivatives encompasses several key areas of chemical science. The methodological approaches are systematic and aimed at both creating new molecules and understanding their properties.
Synthesis and Derivatization: A primary focus of research is the development of efficient synthetic routes to create new pyridazine-containing compounds. This often involves multi-step syntheses where this compound could be a key starting material. nih.gov Methodologies like 1,3-dipolar cycloaddition reactions and palladium-catalyzed cross-coupling reactions are common strategies. nih.gov
Structural Characterization: Once synthesized, new compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To determine the precise arrangement of atoms within the molecule. nih.gov
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups. liberty.edu
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. nih.gov
Melting Point Analysis: To assess the purity of solid compounds. liberty.edu
X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds with high precision. nih.gov
Biological and Pharmacological Evaluation: For derivatives synthesized for medicinal chemistry purposes, a range of biological assays are conducted. These can include in vitro studies to assess activity against specific enzymes, receptors, or cancer cell lines, followed by in vivo studies in animal models for promising candidates. jocpr.com
Computational Studies: Theoretical chemistry methods, such as Density Functional Theory (DFT), are often used to complement experimental work. These calculations can provide insights into the electronic structure, conformation, and potential reactivity of pyridazine derivatives, aiding in the rational design of new molecules with desired properties.
This integrated approach of synthesis, characterization, evaluation, and computational modeling allows researchers to systematically explore the chemical space around the pyridazine scaffold and unlock its full potential.
Structure
3D Structure
Properties
CAS No. |
1256826-30-8 |
|---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
methyl 5-bromopyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3 |
InChI Key |
OVNQJOYUVLGFRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=CC(=C1)Br |
Origin of Product |
United States |
Synthetic Routes and Methodological Innovations for Methyl 5 Bromopyridazine 3 Carboxylate
Strategies for the Construction of the Pyridazine (B1198779) Core
The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is the foundational step in the synthesis of Methyl 5-bromopyridazine-3-carboxylate. This can be achieved through various cyclization reactions or by modifying precursor molecules through functional group interconversions.
Cyclization Reactions Leading to Pyridazine Derivatives
Cyclization reactions are the most common approach for constructing the pyridazine skeleton, typically by forming the two C-N bonds and the N-N bond from acyclic precursors. A primary method involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. nih.gov This versatile approach allows for the introduction of various substituents on the resulting pyridazine ring.
Other significant cyclization strategies include:
Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions, particularly between s-tetrazines and silyl (B83357) enol ethers, can provide functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org Similarly, [4+2] cycloaddition of azoalkenes with olefins is another pathway. researchgate.net
Annulation Reactions: A [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K2S2O8, yields a variety of trisubstituted pyridazines. organic-chemistry.org
Tandem Condensation: The one-pot reaction of α-sulfonyl ketones and methyl ketones can produce diverse sulfonyl pyridazines through a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. researchgate.net
From Diazadienes: The reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with reagents like malononitrile (B47326) or dimethyl malonate provides a direct route to highly functionalized pyridazine derivatives. researchgate.net
| Cyclization Strategy | Key Reactants | Notable Features | Reference |
|---|---|---|---|
| 1,4-Dicarbonyl Condensation | 1,4-dicarbonyl compound, Hydrazine | Fundamental and widely used method. | nih.gov |
| Inverse Electron Demand Diels-Alder | s-Tetrazine, Silyl enol ether | Provides high regiocontrol. | organic-chemistry.org |
| [4+2] Annulation | Ketene N,S-acetal, N-tosylhydrazone | Good functional group tolerance. | organic-chemistry.org |
| From Diazadienes | 4,4-dichloro-1,2-diazabuta-1,3-diene, Malononitrile | Efficient approach to highly functionalized pyridazines. | researchgate.net |
Functional Group Interconversions on Precursor Molecules
Functional Group Interconversion (FGI) is a key tactic in organic synthesis, defined as the conversion of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk In the context of pyridazine synthesis, FGI is often employed to convert an initial cyclization product into the desired aromatic heterocycle.
A prominent example is the synthesis of 1,6-dihydropyridazines via the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. These dihydropyridazines are not yet aromatic but can be efficiently oxidized to the corresponding stable pyridazines in the presence of a base such as sodium hydroxide (B78521) (NaOH). organic-chemistry.org This two-step sequence—cyclization followed by an oxidative FGI—is a powerful strategy for accessing the pyridazine core.
Introduction of the Bromine Substituent and Carboxylate Moiety
Once the pyridazine core is established, the next critical phase is the regioselective introduction of the bromine atom at the C5 position and the methyl carboxylate group at the C3 position.
Regioselective Halogenation Techniques for Pyridazines
Achieving regioselectivity in the halogenation of heterocyclic systems can be challenging. For pyridazines, direct C-H halogenation requires methods that can control the position of substitution.
From Pyridazinones: A common and effective method involves the conversion of a pyridazinone (a cyclic amide) to a halogenated pyridazine. For instance, a 6-(thiophen-2-yl)pyridazin-3(2H)-one can be treated with phosphorus oxybromide (POBr₃) to yield the corresponding 3-bromo-6-(thiophen-2-yl)pyridazine. nih.gov This reaction transforms the carbonyl group into a bromo substituent.
Transition-Metal-Free C-H Halogenation: Modern methods focus on the direct functionalization of C-H bonds. While developed for other heterocycles, these techniques offer potential pathways for pyridazines. For example, the regioselective C-H halogenation of imidazo[1,2-a]pyridines has been achieved using inexpensive sodium chlorite (B76162) or bromite (B1237846) as the halogen source in the absence of a transition metal catalyst. nih.govrsc.org Another approach uses a hypervalent iodine(iii) reagent with potassium halides under aqueous conditions for the halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov These methods highlight a trend toward more environmentally friendly and efficient halogenation protocols.
Sandmeyer-type Reactions: For precursors bearing an amino group, a Sandmeyer-type reaction offers a classical route. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion. This strategy has been demonstrated in the synthesis of 3-bromo-5-methylpyridine (B130446) from 3-amino-5-methylpyridine (B1272045) using liquid bromine and sodium nitrite. patsnap.com
| Halogenation Method | Precursor | Key Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| From Pyridazinone | Pyridazinone | POBr₃ | Direct conversion of C=O to C-Br. | nih.gov |
| Transition-Metal-Free C-H Halogenation | Pyridazine | NaBrO₂ / AcOH | Avoids use of transition metals. | nih.govrsc.org |
| Hypervalent Iodine-Mediated | Pyridazine | KBr / PIDA | Mild, environmentally friendly conditions. | nih.gov |
| Sandmeyer-type Reaction | Aminopyridazine | NaNO₂, HBr, CuBr | Classical and reliable for amino precursors. | patsnap.com |
Esterification Methods for Pyridazine Carboxylic Acids
The final functionalization step is the conversion of a pyridazine carboxylic acid to its corresponding methyl ester. This is typically accomplished through standard esterification procedures.
The most common method is the Fischer esterification, which involves reacting the pyridazine carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The reaction is driven to completion by the large excess of the alcohol. An alternative patented process for pyridine (B92270) carboxylic acids, which is applicable to pyridazine analogs, utilizes a specially prepared strong acid salt as a catalyst. This method allows for the direct distillation of the final ester from the reaction mixture, simplifying purification and reducing operational costs. google.com
Advanced Synthetic Methodologies for this compound
Advanced synthetic strategies often aim to improve efficiency, reduce step counts, and enhance selectivity through the use of modern catalytic systems and reaction conditions. For a molecule like this compound, this can involve the strategic application of cross-coupling reactions or the use of enabling technologies like microwave irradiation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the functionalization of pyridazine rings. nih.gov A synthetic plan could involve creating a di-brominated pyridazine-3-carboxylate and then selectively performing a Suzuki coupling at one of the bromine positions to introduce a different substituent, leaving the C5-bromo group intact. Conversely, one could start with 5-bromopyridazine-3-boronic acid ester and couple it with a suitable partner. These reactions are advantageous due to their high functional group tolerance and catalytic nature. nih.gov
Furthermore, microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times and improve yields. For instance, a related compound, Methyl 5-bromopyridine-3-carboxylate, has been used as a substrate in a microwave-assisted, palladium-catalyzed arylation reaction, demonstrating the applicability of this technology to similar heterocyclic systems. sigmaaldrich.com Combining potent catalytic methods like the Suzuki coupling with microwave heating can provide rapid and efficient access to complex pyridazine derivatives.
Catalytic Cross-Coupling Reactions in Bromopyridazine Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the functionalization of heteroaromatic compounds, including bromopyridazines. organic-chemistry.org The electron-deficient nature of the pyridazine ring can influence the reactivity of the C-Br bond in these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. mdpi.comresearchgate.net In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The general reaction involves a palladium catalyst, a base, and a suitable solvent. wikipedia.orgorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tailored to the specific substrates. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. scirp.orgwikipedia.org This reaction is particularly valuable for the synthesis of arylethynyl pyridazines from this compound. These products can serve as precursors for more complex heterocyclic systems. The reaction is typically carried out in the presence of a base, such as an amine, which also acts as the solvent. organic-chemistry.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.netchemspider.com This reaction provides a direct route to 5-amino-pyridazine derivatives from this compound, which are important building blocks in medicinal chemistry. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The selection of the ligand and base is critical to the success of the coupling, especially with heteroaromatic substrates. mdpi.comrsc.org
Table 1: Representative Catalytic Cross-Coupling Reactions for the Functionalization of Bromopyridazine Analogs Reaction conditions and yields are illustrative and based on transformations with similar brominated heterocyclic substrates.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 70-95 |
| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI | Et3N | DMF | 65-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 60-85 |
Emerging Synthetic Technologies
Modern synthetic chemistry is increasingly adopting new technologies to improve reaction efficiency, reduce environmental impact, and access novel chemical space.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. chemicaljournals.com This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. nih.govnih.gov For the synthesis and functionalization of pyridazine derivatives, microwave heating has been shown to be highly effective, particularly for palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com The rapid heating allows for precise temperature control and can enable reactions that are sluggish under conventional heating.
Flow Chemistry:
Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion. nih.gov This technology offers several advantages, including enhanced safety, improved reproducibility, and easier scalability. For the synthesis of heterocyclic compounds, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov The synthesis of pyridazine and related heterocyclic systems can benefit from the efficient mixing and heat transfer characteristics of flow reactors.
Photochemistry:
Photochemical reactions use light to initiate chemical transformations. mdpi.com These reactions can provide access to unique molecular structures that are not easily accessible through thermal methods. In the context of pyridazine chemistry, photochemical methods can be employed for various transformations, including functionalization and ring-modification reactions, often proceeding through radical intermediates. mdpi.com
Table 2: Comparison of Conventional and Emerging Synthetic Technologies for Pyridazine Synthesis The data presented are representative and intended for comparative purposes.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Scalability | Challenging | Limited | Readily scalable |
| Safety | Standard risks | Pressurized systems | Enhanced safety |
| Reproducibility | Variable | Good | Excellent |
Isolation and Purification Techniques for Organic Compounds
The isolation and purification of the target compound from the reaction mixture are critical steps to ensure its suitability for subsequent applications.
Crystallization:
Crystallization is a powerful technique for purifying solid organic compounds. mdpi.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is crucial for successful crystallization. For compounds like this compound, a systematic approach to solvent screening is often necessary to identify conditions that yield high-purity crystals. cenmed.com
Chromatography:
Chromatography is a widely used technique for the separation and purification of organic compounds. Column chromatography, where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) and eluted with a mobile phase, is commonly employed. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For polar compounds like pyridazine derivatives, a polar stationary phase with a mobile phase of varying polarity is typically used. Other chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can also be utilized for purification on different scales.
Table 3: Common Purification Techniques for Pyridazine Derivatives
| Technique | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Crystallization | Differential solubility | Purification of solid compounds | Can provide very high purity, scalable | Requires a suitable solvent system, potential for low recovery |
| Column Chromatography | Differential adsorption | General purpose purification | Widely applicable, good resolution | Can be time-consuming and solvent-intensive |
| Preparative HPLC | Differential partitioning | High-purity purification of small to medium scale samples | Excellent resolution, automated | Requires specialized equipment, can be costly |
Advanced Spectroscopic and Structural Characterization of Methyl 5 Bromopyridazine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Specific, experimentally determined ¹H and ¹³C NMR chemical shifts, coupling constants, and signal assignments for Methyl 5-bromopyridazine-3-carboxylate are not available in the public domain. This information is crucial for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
No published studies detailing the use of two-dimensional NMR experiments such as COSY, HSQC, HMBC, or NOESY for the structural analysis of this compound were found. These advanced techniques are essential for unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms in the molecule.
Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimentally recorded FT-IR spectra, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, are not available. Such data would provide key insights into the molecular structure, confirming the presence of the ester and pyridazine (B1198779) functionalities.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
While predicted mass spectrometry data is available, providing theoretical m/z values for various adducts, experimental mass spectra and detailed fragmentation analyses for this compound are not documented in the searched scientific literature. Experimental data is necessary to confirm the molecular weight and deduce the fragmentation pathways, which further corroborates the proposed structure.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.96073 |
| [M+Na]⁺ | 238.94267 |
| [M-H]⁻ | 214.94617 |
| [M+NH₄]⁺ | 233.98727 |
| [M+K]⁺ | 254.91661 |
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of this compound is not available.
Detailed research findings and data tables for the following analytical methods, as requested, could not be located for this specific chemical compound:
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Ultraviolet-Visible (UV-Vis) Analysis
X-ray Diffraction Studies
While information exists for structurally related but distinct compounds, such as pyridine-based isomers (e.g., Methyl 5-bromopyridine-3-carboxylate), the strict adherence to the subject compound—this compound—prevents the inclusion of such data. The difference in the core heterocyclic structure (a pyridazine ring versus a pyridine (B92270) ring) fundamentally alters the chemical and physical properties, rendering data from isomers inapplicable.
Therefore, the content for the specified sections and subsections cannot be generated at this time.
Chemical Transformations and Reaction Pathways of Methyl 5 Bromopyridazine 3 Carboxylate
Reactivity at the Bromine Center
The bromine atom on the pyridazine (B1198779) ring is a key site for synthetic modification, enabling the introduction of a wide array of substituents through various chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions with Organometallic Reagents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com Methyl 5-bromopyridazine-3-carboxylate readily participates in these transformations, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used for the synthesis of biaryl compounds and has been successfully applied to various heteroaryl halides. mdpi.comresearchgate.net The reaction of this compound with arylboronic acids provides a direct route to 5-arylpyridazine-3-carboxylates.
Stille Coupling: The Stille reaction couples the bromo-pyridazine with an organotin reagent (organostannane). wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with various organostannanes can be used to introduce alkyl, alkenyl, aryl, and alkynyl groups at the 5-position of the pyridazine ring. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyridazine and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgsoton.ac.uk This methodology provides a straightforward synthesis of 5-alkynylpyridazine-3-carboxylates, which are valuable precursors for further synthetic manipulations. beilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromo-pyridazine and an amine. wikipedia.orglibretexts.org It has become a general method for the synthesis of aryl amines from aryl halides. researchgate.netorganic-chemistry.org This reaction allows for the introduction of primary and secondary amine functionalities at the 5-position of the pyridazine ring, leading to the formation of 5-aminopyridazine derivatives. chemspider.comacs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Arylpyridazine-3-carboxylate |
| Stille | Organostannane | Pd catalyst | 5-Substituted-pyridazine-3-carboxylate |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynylpyridazine-3-carboxylate |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | 5-Aminopyridazine-3-carboxylate |
Nucleophilic Displacement and Substitution Reactions
The electron-deficient nature of the pyridazine ring, enhanced by the electron-withdrawing carboxylate group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion. The reactivity in such reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in related pyridinium (B92312) systems, the leaving group order can differ from typical SNAr reactions in activated aryl substrates. rsc.org
Reductive Debromination and Hydrogenation Studies
The bromine atom can be removed through reductive debromination, typically achieved through catalytic hydrogenation. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. This reaction converts this compound into Methyl pyridazine-3-carboxylate, providing a method for the synthesis of the corresponding debrominated pyridazine derivative. Studies on the catalytic hydrogenation of related heterocyclic esters have shown that various catalysts, such as Raney nickel, can be employed for such transformations. osi.lv
Transformations Involving the Ester Functionality
The methyl ester group at the 3-position of the pyridazine ring is also amenable to a range of chemical modifications.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromopyridazine-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis is commonly achieved using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This transformation is a fundamental step in many synthetic routes, as the resulting carboxylic acid can be further functionalized, for example, through amide bond formation. The corresponding 5-bromopyridine-3-carboxylic acid is a known compound. sigmaaldrich.com
Aminolysis and Transesterification Reactions
Aminolysis: The ester group can react with amines to form the corresponding amides. This reaction, known as aminolysis, is typically carried out by heating the ester with an excess of the desired amine, sometimes in the presence of a catalyst. This provides a direct route to a variety of 5-bromopyridazine-3-carboxamides.
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can be advantageous for modifying the physical or biological properties of the molecule.
Table 2: Transformations of the Ester Functionality
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H₂O, Acid or Base | 5-Bromopyridazine-3-carboxylic acid |
| Aminolysis | Amine (R-NH₂) | 5-Bromopyridazine-3-carboxamide |
| Transesterification | Alcohol (R-OH), Catalyst | Alkyl/Aryl 5-bromopyridazine-3-carboxylate |
Reduction to Alcohol Derivatives
The methyl carboxylate group of this compound can be reduced to a primary alcohol, yielding (5-bromopyridazin-3-yl)methanol (B12851440). This transformation is a fundamental reaction in organic synthesis, providing access to a key building block for further functionalization. The choice of reducing agent is crucial to ensure the selective reduction of the ester without affecting the bromine substituent or the pyridazine ring.
Commonly employed reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including esters. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Sodium borohydride is a milder reducing agent and generally does not reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of additives or by using specific solvent systems. For instance, the combination of NaBH₄ with a Lewis acid or its use in a protic solvent at elevated temperatures can facilitate the reduction of esters.
Another effective method involves the use of diisobutylaluminium hydride (DIBAL-H). This reagent is known for its ability to reduce esters to either aldehydes or primary alcohols, depending on the reaction conditions, particularly the temperature. To achieve the full reduction to the alcohol, the reaction is typically run at room temperature or with gentle heating.
Table 1: Common Reducing Agents for Ester to Alcohol Transformation
| Reducing Agent | Typical Solvent | Relative Reactivity | Notes |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Very Strong | Highly reactive, requires anhydrous conditions. |
| Sodium borohydride (NaBH₄) | Methanol (B129727), Ethanol | Mild | Generally requires additives or forcing conditions for ester reduction. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane, THF | Strong | Can be controlled to yield either aldehyde or alcohol. |
The resulting (5-bromopyridazin-3-yl)methanol is a valuable intermediate. The primary alcohol functionality can be further oxidized to the corresponding aldehyde or carboxylic acid, or it can participate in ether and ester formation, or be converted into a leaving group for nucleophilic substitution reactions.
Reactions of the Pyridazine Ring System
The pyridazine ring in this compound is an electron-deficient system due to the presence of the two electronegative nitrogen atoms. This electronic characteristic is the primary driver for its reactivity in various transformations, including metalation, ring-opening, and cycloaddition reactions.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent.
For this compound, potential directing groups include the nitrogen atoms of the pyridazine ring and the methyl carboxylate group. The bromine atom can also influence the regioselectivity of the metalation. The inherent acidity of the ring protons is influenced by the electron-withdrawing nature of the nitrogen atoms and the substituents. The most acidic proton is expected to be at the C-4 position, which is situated between the two electron-withdrawing groups (the ester at C-3 and the nitrogen at N-2).
The reaction is typically carried out at low temperatures in an anhydrous solvent using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered lithium amide base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent nucleophilic attack on the ester group or the pyridazine ring. harvard.eduresearchgate.net Once the lithiated intermediate is formed, it can react with a range of electrophiles.
Table 2: Potential Electrophiles for Quenching in DoM Reactions
| Electrophile | Introduced Functional Group |
| Alkyl halides (e.g., CH₃I) | Alkyl group |
| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl group |
| Carbon dioxide (CO₂) | Carboxylic acid group |
| Disulfides (e.g., (PhS)₂) | Thioether group |
| Iodine (I₂) | Iodo group |
This methodology allows for the precise introduction of substituents onto the pyridazine ring, providing a route to a diverse array of polysubstituted pyridazine derivatives.
Ring-Opening and Rearrangement Pathways
The pyridazine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often involve cleavage of the weak N-N bond and can be initiated by thermal, photochemical, or chemical means.
For pyridazine derivatives, nucleophilic attack can sometimes lead to ring-opening. For instance, reaction with strong nucleophiles might lead to cleavage of the pyridazine ring. The presence of electron-withdrawing groups, such as the ester in this compound, can make the ring more susceptible to such nucleophilic attack.
Photochemical reactions can also induce rearrangements in pyridazine systems. UV irradiation can lead to the formation of valence isomers or ring-contracted products. While specific studies on this compound are not prevalent, related pyridazine systems have been shown to undergo complex rearrangements upon photolysis.
Skeletal editing is an emerging area in organic synthesis that allows for the conversion of one heterocyclic system to another. chemrxiv.org Recent advancements have demonstrated the possibility of pyridine-to-pyridazine rearrangements. chemrxiv.orgresearchgate.net While not a direct reaction of the target compound, these studies highlight the potential for skeletal rearrangements of the pyridazine core to access other heterocyclic structures.
[4+2] Cycloaddition Reactions (e.g., Diels-Alder type)
The electron-deficient nature of the pyridazine ring allows it to act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgsigmaaldrich.com In this type of cycloaddition, the electron-poor diene (the pyridazine) reacts with an electron-rich dienophile. wikipedia.org The presence of the electron-withdrawing methyl carboxylate and bromo groups on this compound is expected to enhance its reactivity in IEDDA reactions. acs.org
The reaction involves the [4+2] cycloaddition of the pyridazine with a dienophile, leading to a bicyclic intermediate which often undergoes a subsequent retro-Diels-Alder reaction with the extrusion of a small molecule, most commonly dinitrogen (N₂), to yield a new aromatic or heteroaromatic ring. quora.com
Suitable electron-rich dienophiles for this reaction include enamines, ynamines, and vinyl ethers. wikipedia.org The choice of dienophile will determine the structure of the final product. For example, reaction with an enamine could lead to the formation of a substituted benzene (B151609) ring after cycloaddition and elimination of N₂ and the amine moiety.
Table 3: Examples of Dienophiles for IEDDA Reactions with Pyridazines
| Dienophile Class | Example | Potential Product Type |
| Enamines | 1-Morpholinocyclohexene | Substituted benzenes |
| Ynamines | N,N-Diethyl-1-propynylamine | Substituted benzenes |
| Vinyl ethers | Ethyl vinyl ether | Substituted benzenes |
| Strained alkenes | Norbornene | Fused heterocyclic systems |
These cycloaddition reactions provide a powerful tool for the construction of complex carbocyclic and heterocyclic systems from pyridazine precursors. mdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric effects of the substituents on both the pyridazine and the dienophile. mdpi.com
Exploration of Biological Activities and Structure Activity Relationships of Pyridazine Carboxylates
Pyridazine (B1198779) Scaffolds as Privileged Structures in Bioactive Compounds
The pyridazine nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. benthamdirect.comresearchgate.netrjptonline.org This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design. nih.gov The inherent polarity and hydrogen bonding capabilities of the pyridazine ring can enhance solubility and facilitate interactions with biological targets. nih.govresearchgate.net
Pyridazine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.netconsensus.appscholarsresearchlibrary.com The structural versatility of the pyridazine core allows for the introduction of various substituents, enabling the fine-tuning of its biological and pharmacokinetic profiles. rjptonline.org This adaptability has led to the development of several approved drugs and numerous compounds currently under investigation in clinical trials, highlighting the importance of the pyridazine scaffold in modern drug discovery. benthamdirect.comnih.gov For instance, pyridazine-containing compounds have been identified as potent inhibitors of various enzymes and receptors, demonstrating their utility in targeting a range of diseases. researchgate.netnih.gov The ability of the pyridazine ring to act as a bioisosteric replacement for other aromatic systems further underscores its value as a privileged structure in the design of novel therapeutic agents. nih.gov
In Vitro Mechanistic Studies of Biological Interactions
Understanding the mechanisms by which pyridazine carboxylates exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. In vitro studies provide valuable insights into the specific molecular interactions that underpin their activity.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX/LOX inhibition)
Several studies have investigated the potential of pyridazine derivatives as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govnih.govcu.edu.eg For example, a series of pyridazine-based sulfonamides demonstrated potent and selective inhibition of COX-2 over COX-1. nih.gov Kinetic studies of these compounds revealed competitive inhibition, suggesting that they bind to the active site of the enzyme and prevent the binding of the natural substrate, arachidonic acid.
The inhibitory activity of these compounds is often attributed to the specific substitution pattern on the pyridazine ring. For instance, the presence of a methanesulfonate (B1217627) or ethanesulfonate (B1225610) group at a particular position on the pyridazine ring was found to be crucial for potent COX-2 inhibition. nih.gov The IC₅₀ values for the most active compounds were in the nanomolar range, indicating high potency. cu.edu.eg
Ligand-Protein Interaction Profiling
The interaction of pyridazine carboxylates with target proteins can be characterized using various biophysical techniques. Fluorescence spectroscopy, for instance, has been employed to study the binding of pyridazine derivatives to proteins like bovine serum albumin (BSA). researchgate.net These studies can reveal the binding affinity, stoichiometry, and the nature of the forces driving the interaction, such as hydrophobic interactions or hydrogen bonding. researchgate.net
The quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in a protein upon ligand binding can provide quantitative information about the binding constant (Kₐ) and the number of binding sites (n). Such studies have shown that pyridazine derivatives can bind to proteins with high affinity, indicating a stable complex formation. researchgate.net Furthermore, techniques like circular dichroism can be used to investigate conformational changes in the protein upon ligand binding.
Molecular Docking and Computational Approaches to Ligand-Target Recognition
Computational methods, particularly molecular docking, play a pivotal role in understanding the interactions between small molecules like Methyl 5-bromopyridazine-3-carboxylate and their biological targets at a molecular level. scholarsresearchlibrary.comnih.govresearchgate.net These approaches provide valuable insights into the binding modes and help in the rational design of new and more potent inhibitors.
Binding Mode Predictions and Interaction Analysis
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a protein target. scholarsresearchlibrary.comresearchgate.net For pyridazine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes, such as COX-2. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
For example, the pyridazine nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site. researchgate.net The carboxylate group can also participate in hydrogen bonding or ionic interactions. The bromine atom in this compound can be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The analysis of these interactions helps in understanding the structure-activity relationships (SAR) and in designing modifications to improve the binding affinity and selectivity of the compounds.
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This approach can be ligand-based or structure-based. In ligand-based virtual screening, a set of known active molecules is used to identify other molecules with similar properties. nih.gov In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds and score their potential binding affinity. nih.gov
For a compound like this compound, virtual screening could be employed to identify potential new biological targets. By screening this compound against a database of protein structures, it may be possible to identify novel enzymes or receptors with which it interacts. This can open up new avenues for investigating its therapeutic potential beyond its currently known activities. The results of virtual screening are typically followed by experimental validation to confirm the predicted biological activity.
Table of Compounds
Based on the comprehensive review of the provided search results, there is no specific information available on the preclinical biological activities of "this compound" itself. The scientific literature discusses the biological activities of various pyridazine derivatives, but does not mention or test the title compound for the activities specified in the requested outline.
"this compound" appears to be a chemical intermediate or building block used in the synthesis of more complex molecules. The biological activities reported in the literature are attributed to these more complex derivatives, not to the starting material itself.
The search results show that the broader class of pyridazine and pyridazinone derivatives has been investigated for a wide range of pharmacological effects:
Antimicrobial and Antifungal Efficacy: Various heterocyclic compounds, including some pyridazine derivatives, have been studied for these properties. researchgate.netnih.govnih.govmdpi.com
Anti-inflammatory and Analgesic Research: Certain pyridazine analogs and other heterocyclic structures are reported to have anti-inflammatory and analgesic effects. proquest.comnih.govnih.govresearchgate.netnih.govmdpi.comrjsocmed.com
Anticancer Mechanism Investigations: A number of pyridazine derivatives have been synthesized and evaluated as potential anticancer agents. proquest.comnih.govmdpi.commdpi.comnih.gov
Cardiovascular System Modulation Studies: The pyridazinone scaffold, in particular, is found in compounds investigated for cardiovascular effects like vasodilation. researchgate.netnih.gov
Neuropharmacological Investigations: Some fused pyridazine systems have been explored for their potential in treating neurological disorders.
Research into Other Therapeutic Potentials:
Antitubercular: Several studies focus on the synthesis of pyridazine derivatives as potential antitubercular agents. nih.govneuroquantology.comneuroquantology.comsigmaaldrich.comnih.govresearchgate.net
Antimalarial: Pyridine (B92270) and pyrazole (B372694) derivatives have been investigated for antimalarial activity. nih.govresearchgate.netmalariaworld.orgtandfonline.com
Antidiabetic: Some pyridazine derivatives have been synthesized and tested for antidiabetic properties. proquest.comresearchgate.netresearchgate.netmdpi.com
Anti-HIV: Diarylpyridazine (DAPD) derivatives and other pyridazine-based compounds have been identified as potential anti-HIV-1 agents. nih.govnih.govresearchgate.netrsc.orgresearchgate.net
However, generating an article that focuses solely on "this compound" and details its specific activities in these areas is not possible with the available information. Doing so would require speculating or incorrectly attributing the properties of other, different molecules to the specific compound requested, which would be scientifically inaccurate. The strict instructions to focus solely on "this compound" and not introduce information outside this scope cannot be fulfilled.
Design Principles for Novel Pyridazine-Based Bioactive Compounds
The design of novel bioactive compounds based on the pyridazine scaffold is a significant area of research in medicinal chemistry. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The unique electronic properties and geometric arrangement of the pyridazine nucleus allow for diverse chemical modifications to optimize pharmacological activity.
Key design principles for developing new pyridazine-based therapeutic agents often involve several core strategies:
Bioisosteric Replacement: The pyridazine moiety is frequently employed as a bioisostere for other aromatic or heteroaromatic rings. This strategy aims to modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and target binding affinity, while retaining or improving its biological activity. For instance, replacing a phenyl or pyridine ring with a pyridazine can alter the molecule's dipole moment and hydrogen bonding capacity, potentially leading to enhanced interactions with a biological target.
Structural Scaffolding: The pyridazine ring serves as a versatile scaffold for the attachment of various functional groups. The orientation of substituents on the pyridazine ring is crucial for determining the compound's biological activity. Structure-activity relationship (SAR) studies on different series of pyridazine derivatives have demonstrated that the nature and position of these substituents can significantly influence their potency and selectivity. For example, in the design of kinase inhibitors, specific substitution patterns on the pyridazine core are often required for optimal binding to the ATP-binding pocket of the enzyme.
Introduction of Specific Functional Groups: The biological activity of pyridazine derivatives can be tailored by introducing specific functional groups at various positions on the ring. For example, the incorporation of a carboxylate group, as in pyridazine carboxylates, can provide a handle for further chemical modifications or act as a key interacting group with the biological target. The presence of a bromine atom, as in the case of "this compound," can also influence the compound's lipophilicity and potential for halogen bonding interactions, which can be important for target affinity.
The rational design of novel pyridazine-based bioactive compounds relies on a deep understanding of these principles, combined with computational modeling and extensive experimental validation. While the specific biological activities of "this compound" remain uncharacterized in the available literature, the general principles outlined above provide a framework for the potential exploration and development of this and other pyridazine derivatives as therapeutic agents.
Advanced Analytical Methodologies for Research on Pyridazine Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of pyridazine (B1198779) derivatives, enabling the separation of complex mixtures and the assessment of compound purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 5-bromopyridazine-3-carboxylate. Its versatility allows for the determination of purity, quantification of the analyte, and separation from impurities and starting materials.
A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the pyridazine ring exhibits strong absorbance, typically around 254 nm. For chiral pyridazine derivatives, specialized chiral stationary phases (CSPs) can be employed to separate enantiomers, which is crucial in pharmaceutical research where stereochemistry can dictate biological activity. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, controls pH. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute non-polar compounds. |
| Gradient | 5% to 95% B over 20 minutes | To separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |
| Column Temperature | 30 °C | To maintain consistent retention times and improve peak symmetry. |
| Detection | UV at 254 nm | To detect the analyte based on its absorbance of UV light. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
This interactive table summarizes a typical set of HPLC parameters for the analysis of a pyridazine derivative like this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many pyridazine derivatives may require derivatization to increase their volatility for GC analysis, this compound, being a relatively small molecule, might be amenable to direct GC analysis under appropriate conditions.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A non-polar or medium-polarity column, such as one with a phenyl-polysiloxane stationary phase, would be a suitable choice. The temperature of the column is typically programmed to increase during the analysis to facilitate the elution of less volatile components. Flame Ionization Detection (FID) is a common detector for organic compounds, although a mass spectrometer (MS) is often preferred for its superior sensitivity and ability to provide structural information. For isomeric pyridazine derivatives, the use of retention indices (RI) is crucial for unambiguous identification, as mass spectra of isomers can be very similar. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | Phenyl-polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Separation based on boiling point and polarity. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | To carry the vaporized sample through the column. |
| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | To separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect the compounds as they elute from the column. |
| Injection Volume | 1 µL (split injection) | The volume of the sample introduced into the system. |
This interactive table outlines a general set of GC parameters that could be adapted for the analysis of this compound.
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not only the separation of complex mixtures but also the structural elucidation and confirmation of the identity of the separated components.
LC-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This technique is particularly valuable for the analysis of pyridazine derivatives in complex matrices, such as biological fluids or environmental samples.
Following separation by HPLC, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common choice for polar molecules like pyridazine derivatives, typically forming protonated molecules [M+H]+ in positive ion mode. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for the quantification of the analyte even at very low concentrations. nih.govnih.gov However, matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, need to be carefully evaluated and mitigated. nih.gov
| Parameter | Typical Condition | Purpose |
| LC System | As described in section 7.1.1 | For chromatographic separation. |
| Ion Source | Electrospray Ionization (ESI), positive mode | To generate ions from the analyte molecules. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their m/z ratio. |
| Scan Mode | Full Scan or Multiple Reaction Monitoring (MRM) | Full scan for identification, MRM for quantification. |
| MRM Transition | e.g., [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2 | Specific transitions for the target analyte for high selectivity and sensitivity. |
This interactive table presents typical parameters for an LC-MS analysis of a pyridazine derivative.
GC-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds.
After separation on the GC column, the analyte molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which can be compared to spectral libraries for compound identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the methoxycarbonyl group or the bromine atom. For halogenated compounds, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the presence of bromine in the molecule. researchgate.net
| Parameter | Typical Condition | Purpose |
| GC System | As described in section 7.1.2 | For chromatographic separation. |
| Ion Source | Electron Ionization (EI) at 70 eV | To ionize and fragment the analyte molecules. |
| Mass Analyzer | Quadrupole or Ion Trap | To separate fragment ions based on their m/z ratio. |
| Scan Mode | Full Scan (e.g., m/z 50-500) | To acquire the complete mass spectrum for identification. |
| Data Analysis | Comparison of fragmentation pattern with spectral libraries | To confirm the identity of the compound. |
This interactive table details common parameters for a GC-MS analysis of a volatile pyridazine derivative.
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is a critical step in the analytical workflow to ensure accurate and reliable results. The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte. For the analysis of pyridazine derivatives, common strategies include filtration, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nacalai.com Filtration is used to remove particulate matter that could clog the chromatographic column. LLE is employed to isolate the analyte from a complex matrix and to concentrate it. SPE offers a more selective and efficient way to clean up samples and can be tailored to the specific properties of the analyte and the matrix.
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC analysis. researchgate.net For pyridazine derivatives that may have low volatility or contain polar functional groups (though less of a concern for this compound), derivatization can be employed to increase their volatility and thermal stability. Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogens on functional groups like amines or carboxylic acids. researchgate.net For instance, if a related pyridazine derivative contained a carboxylic acid group, esterification to a more volatile methyl ester would be a common derivatization strategy for GC-MS analysis.
| Technique | Description | Application for Pyridazine Derivatives |
| Filtration | Passing the sample solution through a membrane filter (e.g., 0.45 µm or 0.22 µm) to remove suspended solids. | A routine step before HPLC or GC injection to protect the column and instrument. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like dichloromethane (B109758) or ethyl acetate). | To extract pyridazine derivatives from aqueous samples and concentrate them prior to analysis. |
| Solid-Phase Extraction (SPE) | Passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. | For selective cleanup and concentration of pyridazine derivatives from complex matrices like biological fluids or environmental samples. |
| Derivatization | Chemically modifying the analyte to enhance its volatility, thermal stability, or detectability. | For pyridazine derivatives with polar functional groups (e.g., -OH, -NH2, -COOH) to make them suitable for GC analysis. Not typically required for this compound itself. |
This interactive table provides an overview of common sample preparation and derivatization strategies relevant to the analysis of pyridazine derivatives.
Quantitative Analysis and Method Validation in Organic Synthesis Research
The synthesis of specialized heterocyclic compounds, such as pyridazine derivatives, for applications in medicinal chemistry and materials science necessitates rigorous analytical oversight. organic-chemistry.org Quantitative analysis and the validation of these analytical methods are critical components of the research and development process. They ensure the reliability, consistency, and accuracy of the data generated, which is fundamental for confirming the identity, purity, and yield of synthesized compounds like this compound. This section details the advanced analytical methodologies employed for the quantitative analysis of pyridazine derivatives and the essential parameters for method validation.
In the context of organic synthesis, quantitative analysis serves multiple purposes. It is used to monitor the progress of a chemical reaction, determine the purity of the final product, and accurately calculate the reaction yield. For a compound such as this compound, which acts as a crucial building block, confirming its quantitative specifications is vital for its subsequent use in complex molecular architectures. nbinno.comscbt.com Validated analytical methods provide the confidence that the measurements are accurate and reproducible.
Key Analytical Techniques for Quantitative Analysis
Several sophisticated analytical techniques are employed for the quantitative analysis of pyridazine derivatives. The choice of method depends on the specific requirements of the analysis, including the nature of the compound, the complexity of the sample matrix, and the desired level of sensitivity and precision.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis and purity assessment of organic compounds. cenmed.com For this compound, a reversed-phase HPLC method, often with UV detection, is typically developed. This method separates the target compound from starting materials, by-products, and other impurities. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification. Purity is often expressed as a percentage of the total peak area. cenmed.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for both identifying and quantifying compounds, especially at low concentrations. bldpharm.com It provides molecular weight information, which confirms the identity of the analyte, and can be used in selected ion monitoring (SIM) mode for highly sensitive and selective quantification.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a calibration curve using a reference standard of the analyte. By integrating the signals of the target molecule against a certified internal standard of known concentration, the exact amount of the analyte in the sample can be determined. This is particularly useful for characterizing new chemical entities where a pure reference standard may not be available.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen (CHN), and other elements (like bromine) in a sample. jocpr.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₅BrN₂O₂ for this compound). bldpharm.com Close agreement between the found and calculated values is a strong indicator of the compound's purity and correct elemental composition.
Method Validation Parameters
To ensure that an analytical method is suitable for its intended purpose, it must be validated. The validation process involves a series of experiments to evaluate the method's performance. The key parameters are outlined below, with hypothetical data for an HPLC assay of this compound presented for illustrative purposes.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | 98.0% - 102.0% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters (e.g., pH, flow rate). |
Detailed Research Findings
The application of these validated methods is evident in the synthesis and characterization of pyridazine derivatives. For instance, in a typical synthesis of a pyridazine compound, HPLC might be used to track the disappearance of starting materials and the appearance of the product over time. Once the reaction is complete and the product is isolated and purified, a validated HPLC method would be used to determine its final purity, often requiring a result of >97% or higher for use as a synthetic intermediate. sigmaaldrich.com
Table 1: Illustrative Linearity Data for HPLC Analysis of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 75,987 |
| 10 | 151,543 |
| 25 | 378,985 |
| 50 | 755,432 |
| 100 | 1,510,987 |
| Result: Correlation Coefficient (r²) = 0.9998 |
Table 2: Illustrative Accuracy and Precision Data
| Spike Level | % Recovery (Accuracy) | % RSD (Precision) |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Spectroscopic data from techniques like NMR and MS are used to confirm the structure of the synthesized compound. For this compound, 1H-NMR and 13C-NMR spectra would provide information on the chemical environment of the hydrogen and carbon atoms, while High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass and elemental formula. mdpi.com While often used qualitatively for structural elucidation, these methods, particularly qNMR, can provide precise quantitative data when properly implemented and validated.
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Routes
The synthesis of heterocyclic compounds is increasingly scrutinized through the lens of green chemistry, which prioritizes waste prevention, atom economy, and the use of safer solvents and processes. nih.gov Future research on Methyl 5-bromopyridazine-3-carboxylate will likely focus on developing synthetic routes that align with these principles.
Conventional methods for synthesizing pyridazine (B1198779) and other diazine cores can be labor-intensive and may rely on hazardous reagents or solvents. researchgate.net Green chemistry approaches offer sustainable alternatives. For instance, acceptorless dehydrogenative coupling (ADC) presents an environmentally benign method for creating N-heterocyles using alcohols, producing only water and hydrogen as byproducts. rsc.org Another avenue involves microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times, improve yields, and lower energy consumption compared to traditional heating methods. researchgate.net The use of alternative, safer solvents like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents is also a key area of development for the synthesis of nitrogen-containing heterocycles. mdpi.com
Table 1: Comparison of Conventional vs. Green Synthesis Principles for Heterocycles
| Principle | Conventional Approach | Green/Sustainable Approach |
| Solvents | Often uses volatile organic compounds (VOCs) like THF, Dichloromethane (B109758). | Employs safer alternatives such as water, PEG, or solvent-free conditions. nih.govmdpi.com |
| Energy | Relies on prolonged heating with conventional methods (e.g., oil baths). | Utilizes energy-efficient techniques like microwave irradiation or mechanochemistry. nih.gov |
| Catalysis | May use stoichiometric reagents that generate significant waste. | Prefers catalytic amounts of reagents, which are often recyclable. |
| Atom Economy | Multi-step syntheses can lead to low overall atom economy. | Favors reactions with high atom economy, like multicomponent reactions. rasayanjournal.co.in |
| Derivatization | Often requires protecting groups, adding steps and generating waste. | Aims to reduce or eliminate the use of unnecessary derivatives. nih.gov |
Application of Machine Learning and AI in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be applied to the this compound scaffold to design novel derivatives with optimized properties for specific biological targets, such as protein kinases. rsc.org
Table 2: AI/ML Applications in Compound Design
| Application | Description | Relevance to Scaffold |
| Virtual Screening | High-throughput computational screening of virtual libraries to identify potential hits. | Rapidly assess millions of virtual derivatives for binding affinity to targets like kinases. rsc.org |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. | Predict the potency of new pyridazine analogs before synthesis. nih.gov |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | De-risk potential drug candidates early by flagging unfavorable properties. |
| De Novo Design | Generative algorithms create novel molecular structures with desired properties. | Design new pyridazine-based molecules optimized for potency, selectivity, and safety. nih.gov |
| Reaction Prediction | AI tools predict the outcomes of chemical reactions and suggest optimal synthetic routes. | Streamline the synthesis of novel derivatives identified through computational design. |
Exploration of Materials Science Applications beyond Traditional Uses
While heterocyclic compounds are staples of medicinal chemistry, their unique electronic properties are opening doors to applications in materials science. Pyridazine, being an electron-deficient heterocycle, is a compelling building block for functional organic materials. nih.gov Its electron-accepting nature makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govfrontiersin.org
Research has shown that pyridazine derivatives can serve as the acceptor core in donor-acceptor type molecules that exhibit thermally activated delayed fluorescence (TADF). nih.gov This property is crucial for developing highly efficient OLEDs that can convert triplet excitons into light, overcoming the limitations of conventional fluorescent emitters. frontiersin.org The bromine atom on the this compound ring provides a convenient handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse range of materials with tailored optical and electronic properties. nih.gov Future research could explore the incorporation of this scaffold into organic semiconductors, photosensitizers for solar cells, and other advanced functional materials. researchgate.netliberty.edu
Expanding the Scope of Biological Target Identification and Validation
This compound is a small molecule that fits the criteria for a "fragment" in fragment-based drug discovery (FBDD). drughunter.com FBDD is a powerful strategy for identifying starting points for drug development, particularly for challenging biological targets. It involves screening libraries of low-molecular-weight compounds (fragments) to find those that bind weakly but efficiently to a target protein. drughunter.com
Because of their small size, fragments can explore chemical space more broadly than larger, more complex molecules, increasing the probability of finding a binding event. drughunter.com A compound like this compound could be included in a fragment library and screened against a panel of proteins to identify novel interactions. Once a binding "hit" is confirmed, typically through biophysical methods like thermal shift assays or X-ray crystallography, the fragment can be optimized and grown into a more potent lead compound. nih.gov This approach is not only used to develop ligands but also as a tool for target identification and validation, helping to link a compound's effect in a cell-based (phenotypic) screen to a specific molecular target. nih.govresearchgate.net
Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers high atom and step economy, aligning well with the principles of green chemistry and providing rapid access to molecular complexity. rasayanjournal.co.in
While isocyanide-based MCRs like the Ugi and Passerini reactions are well-known, other MCRs are suitable for constructing heterocyclic cores. researchgate.netyoutube.commdpi.com For the pyridazine scaffold, research has demonstrated copper-catalyzed multicomponent cyclization reactions that combine aldehydes, hydrazines, and alkynylesters to regioselectively form pyridazinone structures. nih.gov Another example involves the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides, and hydrazines. researchgate.net Applying MCR strategies to the synthesis of functionalized pyridazines like this compound or its precursors could significantly improve synthetic efficiency, reduce waste, and facilitate the rapid generation of diverse compound libraries for screening. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-bromopyridazine-3-carboxylate, and how can regioselectivity be controlled during bromination?
- Methodological Answer : The synthesis typically involves halogenation of pyridazine derivatives. For example, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF). Regioselectivity is influenced by directing groups; the carboxylate group at position 3 acts as a meta-director, favoring bromination at position 4. Post-synthesis, purification via column chromatography or recrystallization ensures high purity, followed by characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or ethyl acetate). Data collection and refinement use programs like SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to analyze bond lengths, angles, and packing motifs .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Waste containing brominated compounds must be segregated and disposed of via certified hazardous waste services. Spill management requires neutralization with sodium bicarbonate and absorption with inert materials .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds and π-π stacking influence the supramolecular assembly of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism ) identifies hydrogen-bonding patterns (e.g., R(8) motifs). The carboxylate group often forms O–H···O/N interactions, while bromine participates in halogen bonding. π-π stacking between pyridazine rings can be quantified using crystallographic software (e.g., Mercury or PLATON ) to measure centroid distances (typically 3.5–4.0 Å). These interactions dictate crystal packing and stability .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the bromine and carboxylate groups. The C–Br bond’s low electron density (due to electron-withdrawing carboxylate) enhances oxidative addition with Pd catalysts. Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity. Experimental validation via -NMR monitors coupling efficiency with arylboronic acids .
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to probe conformational changes. Compare SCXRD bond lengths/angles with DFT-optimized geometries. Cross-validate with IR spectroscopy for functional group consistency and mass spectrometry for molecular ion confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
